![molecular formula C15H18F2N2O4 B5505242 1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)

1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

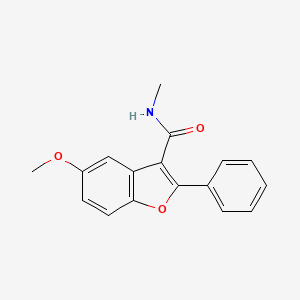

Synthesis Analysis

Research on closely related compounds, such as fluorine-containing 4-alkoxydihydrobenzo[b][1,4]diazepinols and 3H-benzo[b][1,4]diazepines, highlights a convenient synthetic method involving the reaction of β-trifluoroacetylketene dialkyl acetals with various 1,2-phenylenediamines. This process yields novel 4-alkoxy-2-trifluoromethyl-2,3-dihydro-1H-benzo[b][1,4]diazepinols in moderate to high yields. Dehydration under reduced pressure affords the corresponding fluorine-containing 3H-benzo[b][1,4]diazepines (Ota et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this family, particularly 1H-benzo-1,5-diazepine derivatives containing a perfluorinated side chain, has been elucidated through X-ray analysis, revealing the presence of tautomeric forms and isomerization. These structural insights are critical for understanding the reactivity and properties of the target compound (Desens et al., 2016).

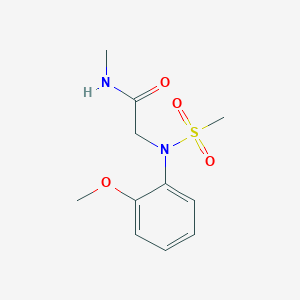

Chemical Reactions and Properties

The chemical reactions of this compound category, such as electrocyclisation and condensation reactions, have been extensively studied. For instance, the saponification of diazepine derivatives leads to delocalized 6π electron anions, which undergo thermal disrotatory electrocyclization (Gesche et al., 1980). Additionally, novel synthetic routes have been explored for the synthesis of 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine, showcasing the versatility and reactivity of these compounds (Kato et al., 1995).

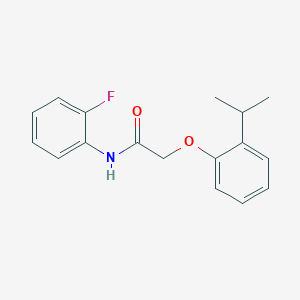

Physical Properties Analysis

The physical properties of diazepine derivatives have been characterized through various spectroscopic techniques, including FT-IR, micro-Raman, and UV–Vis investigations. Quantum chemical computations, such as molecular structure, vibrational frequencies, and electronic absorption maximum wavelengths, offer deep insights into the physical characteristics of these compounds (Gökce et al., 2014).

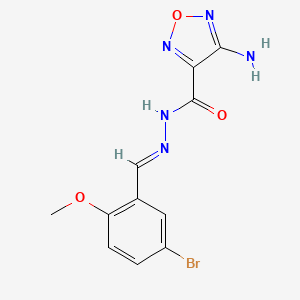

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of related diazepine derivatives have been thoroughly investigated. The synthesis and biological activity of novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety illustrate the potential pharmacological applications and the inherent chemical properties of these compounds (Saingar et al., 2011).

Applications De Recherche Scientifique

Chemical and Structural Analysis

The study of diazepine derivatives, including compounds like 1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol, involves exploring their synthesis, chemical properties, and potential applications in medicinal chemistry. An example of such research is the thermal disrotatory electrocyclization of dihydro-4,5 (1-H)-diazepines derivatives leading to stable bicyclic compounds, a process important for creating novel diazepine frameworks (Gesche et al., 1980). Similarly, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones showcases the creation of diazepine compounds with notable antiproliferative activity (Liszkiewicz, 2002).

Biological Activities and Applications

1,3-Diazepine structures, closely related to the chemical entity , are rich in applications within medicinal chemistry, being present in several bioactive compounds. These structures serve as effective templates for drug discovery, displaying a wide range of biological activities. The presence of the 1,3-diazepine moiety in various therapeutically significant compounds underscores its importance in the development of new pharmaceuticals (Malki et al., 2021).

Innovative Synthetic Approaches

The exploration of novel synthetic routes for diazepine derivatives is crucial for expanding their potential in scientific research and pharmaceutical applications. A study demonstrated an unexpected synthesis approach for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, providing alternative pathways to benzo[diazepine structures (Shaabani et al., 2009)). Another significant advancement is the development of a one-pot double condensation reaction, leading to novel diazepine derivatives, showcasing the versatility and adaptability of diazepine chemistry in creating complex and biologically relevant structures (Ahumada et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[3-(difluoromethoxy)benzoyl]-6-hydroxy-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N2O4/c1-10(20)18-5-6-19(9-12(21)8-18)14(22)11-3-2-4-13(7-11)23-15(16)17/h2-4,7,12,15,21H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJZYFAINKXFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC(C1)O)C(=O)C2=CC(=CC=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)

![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)

![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)

![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)

![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)

![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)

![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)